molecular formula C17H14ClNO3 B2793868 2-(2-Chlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid CAS No. 1009695-46-8

2-(2-Chlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Cat. No. B2793868
CAS RN: 1009695-46-8
M. Wt: 315.75
InChI Key: BBVPTOVGZUPXIX-UHFFFAOYSA-N
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Description

“2-Chlorobenzoic acid” is an organic compound with the formula ClC6H4CO2H. It is one of three isomeric chlorobenzoic acids, the one that is the strongest acid. This white solid is used as a precursor to a variety of drugs, food additives, and dyes .


Synthesis Analysis

“2-Chlorobenzoic acid” is prepared by the oxidation of 2-chlorotoluene . “2-Chlorobenzoyl chloride” can be synthesized by benzoylation of 2-chlorophenol with benzoyl chloride .


Molecular Structure Analysis

The molecular structure of “2-Chlorobenzoic acid” and “2-Chlorobenzoyl chloride” can be analyzed using various spectroscopic techniques .


Chemical Reactions Analysis

In electrophilic aromatic substitutions, a benzene is attacked by an electrophile which results in substitution of hydrogens .


Physical And Chemical Properties Analysis

“2-Chlorobenzoic acid” has a molar mass of 156.57 g·mol−1, appears as a white solid, and has a melting point of 142 °C and a boiling point of 285 °C . “2-Chlorobenzoyl chloride” is a liquid with a boiling point of 225 °C and a melting point of -4 °C .

Safety and Hazards

“2-Chlorobenzoyl chloride” is considered hazardous. It may be corrosive to metals and causes severe skin burns and eye damage .

Future Directions

As a plant growth regulator, “2-Chlorobenzoic acid” modulates the formation of stems, leaves, and flowers, as well as the development and ripening of fruit . This suggests potential applications in agriculture and horticulture.

properties

IUPAC Name

2-(2-chlorobenzoyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO3/c18-14-8-4-3-7-13(14)16(20)19-10-12-6-2-1-5-11(12)9-15(19)17(21)22/h1-8,15H,9-10H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBVPTOVGZUPXIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(CC2=CC=CC=C21)C(=O)C3=CC=CC=C3Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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